3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
The primary target of the compound 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate is ATP-phosphoribosyl transferase (ATP-PRTase) . ATP-PRTase is an enzyme that plays a crucial role in the biosynthesis of histidine, an essential amino acid .
Mode of Action
This compound interacts with ATP-PRTase, inhibiting its function . This interaction disrupts the normal biochemical processes within the cell, leading to a decrease in the synthesis of histidine .
Biochemical Pathways
The inhibition of ATP-PRTase by this compound affects the histidine biosynthesis pathway . Histidine is a precursor for the synthesis of many proteins and enzymes. Therefore, the inhibition of its synthesis can lead to a disruption in various downstream biochemical pathways, affecting the normal functioning of the cell .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis due to the inhibition of histidine biosynthesis . This can lead to a decrease in cell growth and proliferation, particularly in cells that overexpress ATP-PRTase .
Preparation Methods
The synthesis of 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method starts with the preparation of 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde. This intermediate is prepared by treating hydroxymethylphenylbenzothiazole with trifluoroacetic acid and diaminomalononitrile in the presence of catalytic amounts of acetic acid in dry ethanol . Industrial production methods often employ green chemistry principles and one-pot atom economy processes using easily available reagents .
Chemical Reactions Analysis
3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antitumor activities.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an antimicrobial agent.
2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Benzothiazole-2-carboxylic acid: Employed in organic synthesis and as a precursor for various biologically active compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-(1,3-benzothiazole-2-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(20-24-17-11-4-5-12-18(17)28-20)22-15-9-6-10-16(13-15)27-21(26)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCPUSCCSDWXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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